molecular formula C13H9ClOS B1487497 4-(2-Chlorophenylthio)benzaldehyde CAS No. 1065075-42-4

4-(2-Chlorophenylthio)benzaldehyde

Cat. No. B1487497
M. Wt: 248.73 g/mol
InChI Key: NCKHNXYXXWZBMO-UHFFFAOYSA-N
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Description

4-(2-Chlorophenylthio)benzaldehyde, also known as 2-(4-Chlorophenylthio)benzaldehyde, is a chemical compound with the molecular formula C13H9ClOS . It has a molecular weight of 248.73 .


Molecular Structure Analysis

The InChI code for 4-(2-Chlorophenylthio)benzaldehyde is 1S/C13H9ClOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-(2-Chlorophenylthio)benzaldehyde is a solid compound . It has a boiling point of 102-104°C at 18.6 hPa and a melting point range of 73.8-75.4°C . The compound is air sensitive .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Oxidation of Alcohols

    Benzaldehyde derivatives play a crucial role as intermediates in the oxidation of alcohols to aldehydes, a fundamental transformation in organic synthesis and industrial applications. For instance, sulfated Ti-SBA-15 catalysts enhance the conversion of benzyl alcohol to benzaldehyde, demonstrating the importance of surface acidity and mesoporous materials in catalysis (Rajesh Sharma, K. Soni, A. Dalai, 2012). Such findings could imply that derivatives like "4-(2-Chlorophenylthio)benzaldehyde" may also be relevant in catalytic processes for synthesizing or modifying organic compounds.

  • Photocatalysis

    Research on graphitic carbon nitride (g-C3N4) modified through various post-treatment routes for the photocatalytic conversion of benzyl alcohol to benzaldehyde underlines the potential of metal-free catalysts in green chemistry. The study illustrates how different treatments can significantly enhance the photocatalytic activity, offering an environmentally friendly alternative to traditional oxidation methods (M. J. Lima et al., 2017).

Material Science

  • Synthesis of Functional Materials: Benzaldehyde derivatives are used as building blocks in the synthesis of complex organic molecules and materials. For example, the selective synthesis of benzaldehydes via regio-selective formylation introduces a pathway to incorporate isotopic labels into benzaldehyde derivatives. This method has applications in the synthesis of natural products and pharmaceutical drugs, highlighting the versatility of benzaldehyde derivatives in creating functionalized materials (S. B. Boga, A. Alhassan, D. Hesk, 2014).

Advanced Oxidation Processes

  • Aerobic Oxidation of Toluene: The development of robust and highly active catalysts for the benzaldehyde evolution reaction from toluene showcases the intersection of material science and chemistry in creating more sustainable industrial processes. By using oxygen vacancy-rich tungsten oxide nanowire networks, researchers achieved high selectivity and yields in the oxidation of toluene to benzaldehyde under visible light, presenting a greener alternative to traditional methods (H. Bai et al., 2016).

properties

IUPAC Name

4-(2-chlorophenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKHNXYXXWZBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenylthio)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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